molecular formula C10H9NO3 B127561 5-Methoxyindole-2-carboxylic acid CAS No. 4382-54-1

5-Methoxyindole-2-carboxylic acid

Cat. No. B127561
Key on ui cas rn: 4382-54-1
M. Wt: 191.18 g/mol
InChI Key: YEBJVSLNUMZXRJ-UHFFFAOYSA-N
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Patent
US06359138B1

Procedure details

5-Methoxy-1H-indole-2-carboxylic acid (10 g, 52.3 mmol) in EtOH (400 ml) containing 36% H2SO4 (7 ml) was heated under reflux for 18 hr. After cooling the mixture was neutralised with 2N NaOH (to pH 7) and extracted with EtOAc (3×150ml), the combined extracts were washed with 10% NaHCO3 (2×25 ml), dried (MgSO4), filtered and evaporated to afford 5-methoxy-1H-indole-2-carboxylic acid ethyl ester as a brown solid (9.52 g, 43.3 mmol, 82%) Mp. 154-155° C., MS: m/e=219.1 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12]([OH:14])=[O:13])=[CH:6]2.OS(O)(=O)=O.[OH-].[Na+].[CH3:22][CH2:23]O>>[CH2:22]([O:13][C:12]([C:7]1[NH:8][C:9]2[C:5]([CH:6]=1)=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)=[O:14])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150ml)
WASH
Type
WASH
Details
the combined extracts were washed with 10% NaHCO3 (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.3 mmol
AMOUNT: MASS 9.52 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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